molecular formula C15H19N5O4 B5092166 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B5092166
M. Wt: 333.34 g/mol
InChI Key: XYYQIPZCUHQXBN-UHFFFAOYSA-N
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Description

4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, also known as AOE-PC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the inhibition of PARP activity, which leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be effective in cancer treatment because cancer cells rely heavily on PARP for DNA repair, making them more sensitive to PARP inhibition than normal cells.
Biochemical and Physiological Effects:
In addition to its potential as a PARP inhibitor, this compound has also been shown to have anti-inflammatory and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its high selectivity for PARP inhibition, which makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation is the low solubility of the compound, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another potential direction is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the reaction between 4-isopropoxybenzoyl hydrazide and ethyl 2-bromoacetate, followed by cyclization with cyanogen azide. The final product is obtained after the reaction with ammonium hydroxide. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors are currently used as a treatment for certain types of cancer, and this compound has the potential to be a more effective and selective inhibitor.

properties

IUPAC Name

4-amino-N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-9(2)23-11-5-3-10(4-6-11)14(21)17-7-8-18-15(22)12-13(16)20-24-19-12/h3-6,9H,7-8H2,1-2H3,(H2,16,20)(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQIPZCUHQXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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